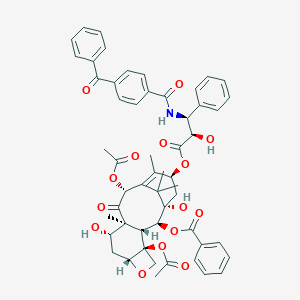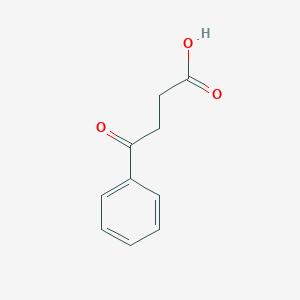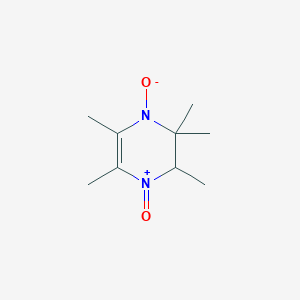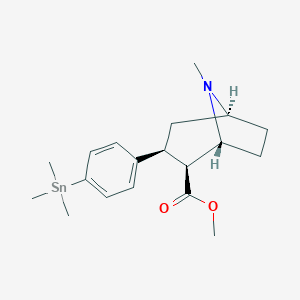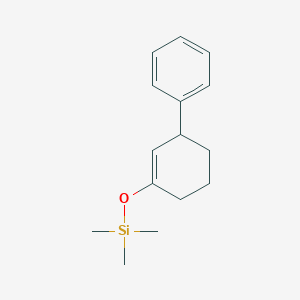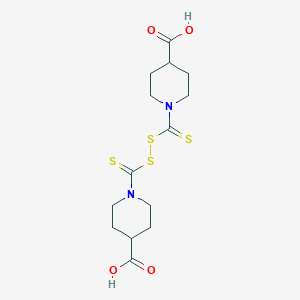
4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DTNB and Ellman's reagent, and it is widely used in biochemical and physiological studies.
作用机制
The mechanism of action of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- involves the reaction between the thiol group of a compound and the disulfide bond of DTNB. This reaction results in the formation of a mixed disulfide, which is then reduced by a reducing agent, such as dithiothreitol or β-mercaptoethanol. The reduction of the mixed disulfide results in the formation of 2-nitro-5-thiobenzoic acid, which can be measured spectrophotometrically at 412 nm.
生化和生理效应
4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the metabolism of acetylcholine. Additionally, it has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. However, it has also been reported to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- is its high sensitivity and specificity for thiol-containing compounds. It can be used to measure thiol groups in a wide range of biological samples, including blood, urine, and tissues. Additionally, it is relatively easy to use and can be measured spectrophotometrically, which makes it a popular choice for many researchers.
However, there are also some limitations to the use of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-. One of the main limitations is its potential toxicity to cells and tissues. It has been reported to induce oxidative stress and cell death at high concentrations, which can limit its use in certain experiments. Additionally, it can be affected by interfering substances, such as ascorbic acid and uric acid, which can lead to inaccurate measurements.
未来方向
There are numerous future directions for the use of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-. One potential direction is the development of new methods for the quantification of thiol-containing compounds. This could involve the use of new reagents or the modification of existing methods to increase their sensitivity and specificity.
Another potential direction is the investigation of the antioxidant properties of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-. This could involve the use of in vitro and in vivo models to study its effects on oxidative stress and cell death, as well as its potential use as a therapeutic agent for oxidative stress-related diseases.
Finally, the use of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- in the study of enzyme activity and redox status could be further explored. This could involve the use of new methods for the measurement of enzyme activity or the investigation of its effects on other redox-sensitive molecules, such as nitric oxide and hydrogen peroxide.
Conclusion:
In conclusion, 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- is a chemical compound that has numerous applications in scientific research. Its high sensitivity and specificity for thiol-containing compounds make it a popular choice for the quantification of these molecules. However, its potential toxicity and limitations in accuracy must be carefully considered when using it in experiments. Furthermore, the future directions for its use in the study of oxidative stress, enzyme activity, and redox status hold great promise for further understanding of these important biological processes.
合成方法
The synthesis of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- involves the reaction between 2-nitro-5-thiobenzoic acid and piperidine. The reaction takes place in the presence of a reducing agent, such as sodium dithionite or sodium borohydride. The product is then purified by column chromatography, and the final product is obtained as a yellow crystalline powder.
科学研究应用
4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- has numerous applications in scientific research. It is widely used as a reagent for the quantification of thiol-containing compounds, such as cysteine and glutathione. It is also used to measure the activity of enzymes that contain thiol groups, such as acetylcholinesterase and butyrylcholinesterase. Furthermore, it is used to study the redox status of cells and tissues, as well as to investigate the antioxidant capacity of natural products.
属性
CAS 编号 |
146931-12-6 |
|---|---|
产品名称 |
4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- |
分子式 |
C14H20N2O4S4 |
分子量 |
408.6 g/mol |
IUPAC 名称 |
1-[(4-carboxypiperidine-1-carbothioyl)disulfanyl]carbothioylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S4/c17-11(18)9-1-5-15(6-2-9)13(21)23-24-14(22)16-7-3-10(4-8-16)12(19)20/h9-10H,1-8H2,(H,17,18)(H,19,20) |
InChI 键 |
YSPRXHVWQJWIQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=S)SSC(=S)N2CCC(CC2)C(=O)O |
规范 SMILES |
C1CN(CCC1C(=O)O)C(=S)SSC(=S)N2CCC(CC2)C(=O)O |
同义词 |
FLA 99 FLA-99 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)
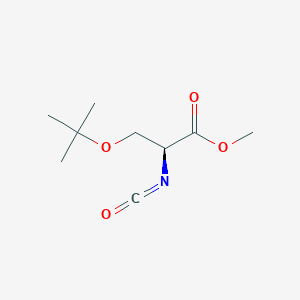


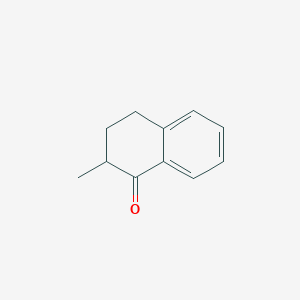
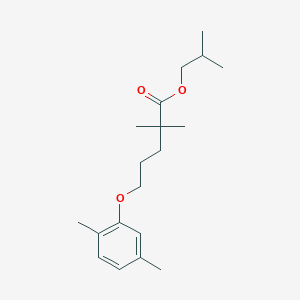
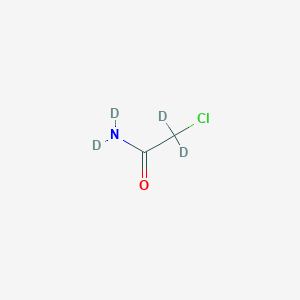
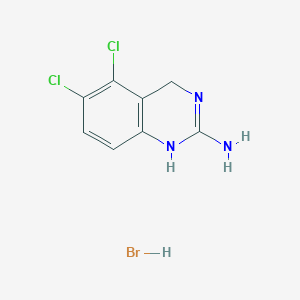
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
